N-[2-(2-bromoethoxy)phenyl]acetamide
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Overview
Description
N-[2-(2-bromoethoxy)phenyl]acetamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of acetamide and contains a bromoethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromoethoxy)phenyl]acetamide typically involves the reaction of 4-acetamidophenol with 1,2-dibromoethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-acetamidophenol and 1,2-dibromoethane.
Reaction Conditions: The reaction is typically conducted in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, usually around 80-100°C, for several hours to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromoethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetamides.
Oxidation: Products include phenylacetic acids.
Reduction: Products include phenylethylamines.
Hydrolysis: Products include acetic acid and corresponding amines.
Scientific Research Applications
N-[2-(2-bromoethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2-bromoethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, such as enzymes and receptors, to exert their effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can modulate cellular processes by affecting signal transduction pathways.
Comparison with Similar Compounds
N-[2-(2-bromoethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-(2-bromoethoxy)phenyl]acetamide: Similar structure but with the bromoethoxy group at a different position on the phenyl ring.
N-[2-(2-chloroethoxy)phenyl]acetamide: Similar structure but with a chloro group instead of a bromo group.
N-[2-(2-iodoethoxy)phenyl]acetamide: Similar structure but with an iodo group instead of a bromo group.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the potential biological activities of its derivatives. The presence of the bromoethoxy group provides unique chemical properties that can be exploited in various applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
N-[2-(2-bromoethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-9-4-2-3-5-10(9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
IUIFGHHLBGUINV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCBr |
Origin of Product |
United States |
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